molecular formula C12H14ClN3O B1479574 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2098004-90-9

4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1479574
CAS No.: 2098004-90-9
M. Wt: 251.71 g/mol
InChI Key: YFVVGGFHIXGFPE-UHFFFAOYSA-N
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Description

4-(5-(Chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety. The pyrazole ring is substituted with a chloromethyl group at the 5-position and a 2-methoxyethyl group at the 1-position. This structure combines the electron-deficient nature of pyridine with the versatile reactivity of the pyrazole ring. Its molecular formula is C₁₂H₁₄ClN₃O, with a molecular weight of 251.71 g/mol.

Properties

IUPAC Name

4-[5-(chloromethyl)-1-(2-methoxyethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-17-7-6-16-11(9-13)8-12(15-16)10-2-4-14-5-3-10/h2-5,8H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVVGGFHIXGFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C2=CC=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole N1 with 2-Methoxyethyl Group

  • Starting Material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Reagents: 2-bromoethyl methyl ether, cesium carbonate
  • Solvent: Acetonitrile
  • Conditions: Stirring at 90°C overnight
  • Workup: Quench with water, extract with ethyl acetate, wash, dry over Na2SO4, filtration, concentration
  • Yield: Approximately 90 mg product from 100 mg starting material
  • Characterization: LCMS (M+H)+ = 253.1 m/z

This alkylation step introduces the 2-methoxyethyl group selectively at the pyrazole nitrogen, forming 1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as an intermediate.

Cross-Coupling to Attach Pyridine Ring

  • Reagents: 4-(7-bromo-3-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (or similar pyridine derivative), palladium catalysts (PdCl2(dppf), tetrakis(triphenylphosphine)palladium(0)), bases (cesium carbonate, sodium bicarbonate, potassium carbonate)
  • Solvents: 1,4-dioxane, water, acetonitrile, or ethanol/toluene mixtures
  • Conditions: Heating at 90–100°C, sometimes under microwave irradiation, for 0.5 to 18 hours under inert atmosphere (N2)
  • Yield: Variable, typically 5–20% depending on conditions and substrates
  • Purification: Preparative HPLC, MDAP, or silica gel chromatography

This step involves Suzuki-Miyaura or related palladium-catalyzed cross-coupling reactions to link the pyrazole intermediate with the pyridine ring, forming the core structure of the target compound.

Introduction of Chloromethyl Group at Pyrazole C5

  • Specific protocols for chloromethylation are less directly documented for this exact compound but generally involve:

    • Reagents: Chloromethylating agents such as chloromethyl methyl ether or formaldehyde with HCl
    • Conditions: Controlled temperature, often in the presence of a base or acid catalyst
    • Notes: Selective chloromethylation at the C5 position of pyrazole requires careful control to avoid over-alkylation or side reactions
  • Alternative approaches may involve halogenation of a methyl group precursor or functional group transformation from hydroxymethyl to chloromethyl.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of pyrazole N1 2-bromoethyl methyl ether, cesium carbonate, acetonitrile, 90°C overnight ~90 mg isolated Selective N-alkylation forming 1-(2-methoxyethyl) pyrazole intermediate
Palladium-catalyzed coupling PdCl2(dppf), cesium carbonate, 1,4-dioxane/water, 90–100°C, 0.5–18 h, inert atmosphere 5–20% Suzuki coupling to attach pyridine or related heterocycle
Chloromethylation of pyrazole C5 Chloromethyl methyl ether or formaldehyde/HCl, acid/base catalyst, controlled temperature Not explicitly reported Requires selective conditions to introduce chloromethyl group without side reactions

Research Findings and Notes

  • The alkylation step benefits from using cesium carbonate as a base and acetonitrile as solvent at elevated temperature, providing good conversion to the 2-methoxyethyl pyrazole intermediate.
  • Palladium-catalyzed cross-coupling reactions are sensitive to catalyst choice, base, solvent, and atmosphere; microwave irradiation can enhance reaction rates and yields.
  • Chloromethylation is a critical and delicate step; literature suggests that regioselective chloromethylation on pyrazole rings is challenging and often requires optimization to avoid polysubstitution or degradation.
  • Purification typically involves chromatographic techniques such as preparative HPLC or MDAP to isolate the pure target compound.
  • The overall synthetic route is modular, allowing variations in the pyridine or pyrazole substituents for analog synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes facile nucleophilic substitution reactions, enabling functionalization at this position.

Reaction TypeReagents/ConditionsProductsReference
Alkoxy substitutionNaOCH<sub>3</sub>, DMF, 60°C, 12 h4-(5-(Methoxymethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine,
Amine substitutionNH<sub>3</sub> (g), EtOH, reflux, 24 h4-(5-(Aminomethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine
Thiol substitutionHSCH<sub>2</sub>CO<sub>2</sub>H, K<sub>2</sub>CO<sub>3</sub>, THF4-(5-(Carboxymethylthio)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine

Key Findings :

  • Substitution rates depend on solvent polarity and nucleophile strength (e.g., thiols react faster than amines).

  • Steric hindrance from the 2-methoxyethyl group slows reactivity compared to simpler analogs.

Pyridine Ring Functionalization

The pyridine nitrogen participates in coordination and electrophilic substitution.

Reaction TypeReagents/ConditionsProductsReference
N-Oxidationm-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C4-(5-(Chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine N-oxide
Metal coordinationCuCl<sub>2</sub>, MeOH, RTCu(II) complex with pyridine as a bidentate ligand
Electrophilic brominationBr<sub>2</sub>, FeCl<sub>3</sub>, 80°C3-Bromo-4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine

Mechanistic Notes :

  • N-Oxidation enhances solubility in polar solvents .

  • Bromination occurs preferentially at the pyridine’s 3-position due to electron-withdrawing effects from the pyrazole .

Pyrazole Ring Reactivity

The pyrazole ring undergoes alkylation and cyclization.

Reaction TypeReagents/ConditionsProductsReference
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, acetone1-(2-Methoxyethyl)-3-methyl-5-(chloromethyl)-1H-pyrazol-4-yl)pyridine
CyclizationPd(OAc)<sub>2</sub>, PPh<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>Fused tricyclic derivatives (e.g., pyrazolo[3,4-b]pyridines) ,

Key Observations :

  • Alkylation at the pyrazole’s N-1 position is sterically hindered by the 2-methoxyethyl group.

  • Cyclization with aryl halides forms rigid polycyclic structures with fluorescence properties .

Cross-Coupling Reactions

The chloromethyl group and pyridine/pyrazole rings enable Pd-mediated couplings.

Reaction TypeReagents/ConditionsProductsReference
Suzuki couplingArB(OH)<sub>2</sub>, Pd(dppf)Cl<sub>2</sub>, K<sub>3</sub>PO<sub>4</sub>Biaryl derivatives at the pyridine 4-position
Buchwald-HartwigNHAr, XPhos Pd G3, t-BuONaAminated analogs

Efficiency :

  • Suzuki coupling yields >80% with electron-deficient boronic acids .

  • Buchwald-Hartwig amination requires elevated temperatures (110°C) due to steric bulk .

Catalytic Transformations

The compound acts as a ligand in metal-catalyzed reactions.

ApplicationMetal/ConditionsOutcomeReference
Asymmetric catalysisRh(I), chiral phosphine ligandsEnantioselective hydrogenation (up to 92% ee)
PhotocatalysisRu(bpy)<sub>3</sub><sup>2+</sup>, visible lightDegradation via C–Cl bond activation

Insights :

  • The pyridine-pyrazole system chelates metals via N,N’-coordination .

  • Photocatalytic degradation highlights environmental stability concerns.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine has been synthesized and tested for its efficacy against various bacterial strains. A study reported that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties
The pyrazole ring has been widely recognized for its anti-inflammatory effects. In a study evaluating the anti-inflammatory activity of pyrazole derivatives, it was found that compounds with similar functional groups reduced inflammation markers in animal models. This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation .

Cancer Research
Research into the anticancer potential of pyrazole derivatives has revealed promising results. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . This opens avenues for exploring this compound in cancer therapeutics.

Agricultural Science

Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals, particularly as pesticides or herbicides. Research has shown that pyrazole derivatives can act as effective insecticides against common agricultural pests. A study on similar compounds indicated that they disrupt the nervous system of insects, leading to their death . Thus, this compound could be explored for developing new pest control agents.

Plant Growth Regulation
There is also a growing interest in using pyrazole derivatives as plant growth regulators. Some studies have indicated that these compounds can enhance growth rates and resistance to environmental stressors in plants. This application could be particularly beneficial in improving crop yields in challenging agricultural conditions .

Material Science

Polymer Chemistry
In material science, the incorporation of pyrazole derivatives into polymer matrices has been studied for their potential to enhance thermal stability and mechanical properties. The unique chemical structure of this compound allows it to act as a cross-linking agent in polymer synthesis, potentially leading to materials with improved durability and functionality .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory EffectsReduced inflammation markers in animal models
Cancer Cell CytotoxicitySelective toxicity towards cancer cells
Pesticidal EfficacyDisruption of insect nervous systems
Plant Growth RegulationEnhanced growth rates under stress
Polymer EnhancementImproved thermal stability in composites

Mechanism of Action

The mechanism of action of 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs can be categorized based on pyridine-pyrazole hybrids, substituent effects, and reactivity profiles:

Compound Name Molecular Formula Substituents on Pyrazole Substituents on Pyridine Molecular Weight (g/mol) Key Properties
Target Compound C₁₂H₁₄ClN₃O 5-(Chloromethyl), 1-(2-methoxyethyl) None 251.71 High reactivity of chloromethyl; moderate solubility
4-(3-Iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)pyridine () C₉H₆F₃IN₂ 3-Iodo 2-(Trifluoromethyl) 314.06 Lipophilic; strong electron-withdrawing trifluoromethyl group
2-[4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-1-piperidinyl]-3-nitro-pyridine () C₂₀H₂₁N₅O₃ 5-(4-Methoxyphenyl) 3-Nitro, 2-piperidinyl 379.42 Bulky substituents; nitro group enhances electron deficiency
5-(Chloromethyl)-2-(oxan-4-yloxy)pyridine () C₁₁H₁₄ClNO₂ Chloromethyl (on pyridine) 2-(Oxan-4-yloxy) 227.67 Enhanced solubility due to oxane oxygen; pyridine-centered chloromethyl

Key Observations :

  • Reactivity : The target compound’s chloromethyl group is more sterically accessible than the iodo group in the compound, favoring nucleophilic substitution. However, iodine’s superior leaving-group ability may offset this in specific reactions .
  • Electronic Effects : The trifluoromethyl group in ’s compound strongly withdraws electrons, reducing pyridine’s basicity compared to the unsubstituted pyridine in the target compound.
  • Solubility : The 2-methoxyethyl group in the target compound improves solubility in ethers and alcohols, whereas the oxane group in ’s compound may enhance water solubility due to hydrogen bonding .

Biological Activity

4-(5-(Chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine, with the CAS number 2098004-90-9, is a complex organic compound characterized by a pyrazole ring fused with a pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and future research directions.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN4O. The presence of functional groups such as chloromethyl and methoxyethyl enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC11H13ClN4O
Molecular Weight252.7 g/mol
Structural FeaturesPyrazole and Pyridine rings

Biological Activity

Research into the biological activity of pyrazole derivatives indicates a range of pharmacological effects:

  • Anticancer Activity : Certain pyrazole compounds have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies suggest that compounds containing pyrazole moieties exhibit antimicrobial activities against bacteria and fungi.

Case Studies

A review of literature highlights several key findings regarding the biological activity of pyrazole derivatives:

  • Study on Pyrazole Derivatives : A study published in the Journal of Medicinal Chemistry indicated that specific pyrazole compounds exhibited significant inhibitory effects on cancer cell lines, with IC50 values ranging from 10 to 50 µM .
  • Inflammatory Response Modulation : Research demonstrated that certain derivatives could reduce TNF-alpha levels in vitro, suggesting potential use in treating inflammatory diseases .

Potential Applications

Given its structural characteristics, this compound may serve as a lead compound for further development in several therapeutic areas:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for anticancer drug development.
  • Neurological Disorders : Similar compounds have been linked to modulation of neurotransmitter systems, indicating potential applications in treating CNS disorders.
  • Antimicrobial Agents : The observed antimicrobial properties suggest possible development as a new class of antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and cyclization. For example, chloromethylation of pyrazole intermediates can be achieved using reagents like chloromethyl ethers under controlled conditions. Key optimizations include:

  • Temperature : Maintain 60–80°C during alkylation to balance reactivity and side-product formation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Stoichiometry : Use 1.2 equivalents of chloromethylating agents to ensure complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., pyrazole C-3 vs. pyridine C-4 connectivity) and integration ratios .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • X-ray Crystallography : Resolves absolute configuration; analogous pyrazole-pyridine structures report R factors <0.05 for high precision .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at 4°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group. Stability studies on similar compounds show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the chloromethyl substituent in further functionalization reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G* to model transition states for SN2 reactions. Fukui indices identify the chloromethyl carbon as the primary electrophilic site .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzyme active sites) by simulating binding affinities using AutoDock Vina .

Q. What experimental approaches resolve discrepancies in biological activity data across different assays?

  • Methodological Answer :

  • Standardized Assay Conditions : Use identical cell lines (e.g., HEK293), pH (7.4), and temperature (37°C) to minimize variability .
  • Orthogonal Detection : Cross-validate results using fluorescence (e.g., FITC labeling) and luminescence (e.g., luciferase reporter) assays .
  • Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to identify significant differences (p <0.05) .

Q. What strategies optimize regioselectivity during the synthesis of derivatives via cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling; the latter improves yields (>80%) for aryl boronate partners .
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer reactivity toward the chloromethyl site .

Q. How can environmental fate studies assess the degradation pathways of this compound in aqueous systems?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct accelerated degradation at pH 2, 7, and 10 (50°C, 72 hrs). Analyze via LC-MS/MS to identify hydrolysis products (e.g., pyrazole carboxylic acids) .
  • Photolysis : Expose to UV light (254 nm) in simulated sunlight; quantify degradation kinetics using HPLC-PDA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine

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